molecular formula C14H17N3O5S B11312232 2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11312232
M. Wt: 339.37 g/mol
InChI Key: LCADXKSLVWOZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfonamide group, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst like citric acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler molecule with fewer functional groups.

Scientific Research Applications

2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C14H17N3O5S/c1-8(10-4-6-11(22-3)7-5-10)17-23(20,21)12-9(2)15-14(19)16-13(12)18/h4-8,17H,1-3H3,(H2,15,16,18,19)

InChI Key

LCADXKSLVWOZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.